molecular formula C26H25F3N2O7S B5201022 Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate CAS No. 6043-71-6

Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate

Cat. No.: B5201022
CAS No.: 6043-71-6
M. Wt: 566.5 g/mol
InChI Key: NGUGOYQZURSIMS-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the trifluoromethylphenyl and trimethoxybenzamido groups. Common reagents used in these reactions include trifluoromethylphenyl isocyanate and trimethoxybenzoyl chloride. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient and consistent production of the compound while minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and disease treatment.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 4-methyl-2-{[4-(trifluoromethyl)phenyl]carbamoyl}thiazole-5-carboxylate: This compound has a similar structure but with a thiazole ring instead of a thiophene ring.

    Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)furan-3-carboxylate: This compound has a furan ring instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups and the thiophene ring, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-methyl-5-[[2-(trifluoromethyl)phenyl]carbamoyl]-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N2O7S/c1-6-38-25(34)19-13(2)21(23(33)30-16-10-8-7-9-15(16)26(27,28)29)39-24(19)31-22(32)14-11-17(35-3)20(37-5)18(12-14)36-4/h7-12H,6H2,1-5H3,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGUGOYQZURSIMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2C(F)(F)F)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387136
Record name Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6043-71-6
Record name Ethyl 4-methyl-5-{[2-(trifluoromethyl)phenyl]carbamoyl}-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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